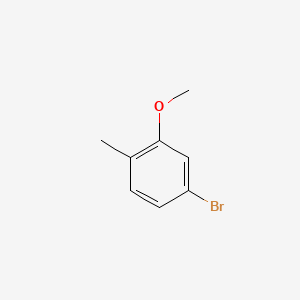

4-Bromo-2-methoxy-1-methylbenzene

Description

4-Bromo-2-methoxy-1-methylbenzene (CAS 67868-73-9) is a substituted aromatic compound featuring a benzene ring with bromine at position 4, a methoxy group at position 2, and a methyl group at position 1. It is widely used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals due to its electron-rich aromatic system, which facilitates electrophilic substitution reactions . Its molecular formula is C₈H₉BrO₂, with a molecular weight of 217.06 g/mol. The compound is classified as harmful upon inhalation, skin contact, or ingestion, requiring strict safety protocols during handling .

Properties

IUPAC Name |

4-bromo-2-methoxy-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQYGVDRDNKTOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562518 | |

| Record name | 4-Bromo-2-methoxy-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67868-73-9 | |

| Record name | 4-Bromo-2-methoxy-1-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67868-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-methoxy-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methoxy-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-methoxy-1-methylbenzene (also known as o-cresol methyl ether) using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds as follows:

C8H10O+Br2FeBr3C8H9BrO+HBr

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methoxy-1-methylbenzene undergoes various chemical reactions, including:

Electrophilic Substitution: The compound can participate in further electrophilic substitution reactions due to the presence of the electron-donating methoxy group, which activates the benzene ring.

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as bromine (Br2), chlorine (Cl2), and nitric acid (HNO3) can be used under acidic conditions.

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) in polar solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Major Products Formed

Electrophilic Substitution: Products include further substituted benzene derivatives.

Nucleophilic Substitution: Products include compounds where the bromine atom is replaced by other functional groups.

Oxidation: Products include carboxylic acids or ketones, depending on the reaction conditions

Scientific Research Applications

4-Bromo-2-methoxy-1-methylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Medicine: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxy-1-methylbenzene in chemical reactions involves the formation of reactive intermediates. In electrophilic aromatic substitution, the methoxy group activates the benzene ring, making it more susceptible to attack by electrophiles. The bromine atom can also participate in nucleophilic substitution reactions, where it is replaced by nucleophiles. The overall mechanism involves the formation of a sigma complex (arenium ion) followed by deprotonation to restore aromaticity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting differences in substituents, physical properties, and applications:

Biological Activity

4-Bromo-2-methoxy-1-methylbenzene, also known as 4-bromo-2-methylanisole, is an aromatic compound with the molecular formula C9H11BrO. This compound features a bromine atom and a methoxy group attached to a methyl-substituted benzene ring. The presence of these functional groups contributes to its unique chemical properties and potential biological activities. While the specific biological activity of this compound has not been extensively studied, its structural analogs and related compounds provide insights into its potential effects.

The compound's structure allows it to participate in various chemical interactions, influencing its reactivity and biological activity. The bromine atom can act as an electron-withdrawing group, while the methoxy group is an electron-donating substituent. This duality can affect the compound's interactions with biological targets, such as enzymes and receptors.

Biological Activity Overview

Research on similar methoxy-substituted phenolic compounds indicates that they often exhibit antioxidant , anti-inflammatory , and antimicrobial activities. The presence of bromine may enhance or alter these activities compared to non-brominated analogs.

Potential Biological Activities

- Antioxidant Activity : Methoxy-substituted compounds are known for their ability to scavenge free radicals, thus protecting cells from oxidative stress.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.

- Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against various bacterial strains, including MRSA and other Gram-positive bacteria.

Comparative Analysis of Similar Compounds

To better understand the potential biological activity of this compound, we can compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Antimicrobial Activity (MIC) |

|---|---|---|---|

| 4-Bromo-1-methylbenzene | C7H7Br | Lacks methoxy group | Not extensively studied |

| 4-Chloro-2-methoxy-1-methylbenzene | C9H10ClO | Chlorine instead of bromine | Moderate antibacterial activity |

| 3-Bromo-2-methoxy-1-methylbenzene | C9H11BrO | Bromine at a different position | Antimicrobial against E. coli |

| 4-Iodo-2-methoxy-1-methylbenzene | C9H10BrO | Iodine substituent | Exhibits antifungal properties |

The mechanism of action for compounds like this compound typically involves:

- Enzyme Inhibition : Interaction with enzymes that play critical roles in metabolic pathways.

- Receptor Binding : Modulation of receptor activity affecting signal transduction pathways.

The bromine atom and methoxy groups can facilitate these interactions by altering electron density around the aromatic ring, enhancing binding affinity to biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.